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Compound of Interest

Compound Name: 2,3-Diethylphenol

Cat. No.: B15196043

Introduction: This document provides a comprehensive technical overview of the expected
spectroscopic data for 2,3-Diethylphenol (CAS No: 66142-71-0). As experimental spectra for
this specific isomer are not readily available in public databases, this guide presents predicted
data based on established principles of spectroscopy and analysis of analogous compounds.
The information is intended for researchers, scientists, and professionals in drug development
engaged in the synthesis, identification, and characterization of substituted phenolic
compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2,3-Diethylphenol.

Table 1: Predicted *H NMR Data

The proton NMR spectrum is predicted based on the asymmetrical substitution of the benzene
ring, which renders the three aromatic protons and the protons of the two ethyl groups
chemically distinct.
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Predicted
Chemical Shift

(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~7.05-6.80

Doublet of
Doublets (dd)

1H

Ar-H (C6)

Ortho to one
ethyl group and
meta to the
hydroxyl and

second ethyl

group.

~6.80 - 6.65

Triplet (%)

1H

Ar-H (C5)

Ortho to the
hydroxyl group
and coupled to
two adjacent

aromatic protons.

~6.75 - 6.60

Doublet of
Doublets (dd)

1H

Ar-H (C4)

Ortho to the
hydroxyl group
and meta to two

ethyl groups.

~45-55

Broad Singlet (br

s)

1H

OH

Phenolic proton;
chemical shift is
concentration
and solvent

dependent.

~2.65

Quartet (q)

2H

Ar-CH2-CHs (C2-
Ethyl)

Methylene
protons adjacent
to the aromatic
ring, split by the
methyl group.

~2.55

Quartet (q)

Ar-CH2-CHs (C3-
Ethyl)

Methylene
protons adjacent
to the aromatic
ring, split by the
methyl group;
slightly different
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chemical
environment than
the other ethyl.

~1.25

Triplet (t)

Ar-CH2-CHs (C2-
Ethyl)

Methyl protons
split by the
adjacent

methylene group.

~1.15

Triplet (%)

Ar-CH2-CHs (C3-
Ethyl)

Methyl protons
split by the
adjacent
methylene group;
slightly different
chemical

environment.

Predicted for a solution in CDCIz with TMS as an internal standard.

Table 2: Predicted **C NMR Data

Due to the lack of symmetry, all ten carbon atoms in 2,3-Diethylphenol are expected to be

unique and produce distinct signals in the 13C NMR spectrum.
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Predicted Chemical Shift

© | Assignment Rationale
» PPM

Aromatic carbon attached to
~152 C-OH (C1) the hydroxyl group,

significantly deshielded.

Aromatic carbon with an ethyl
~138 C-CH2CHs (C3) _

substituent.

Aromatic carbon with an ethyl
~130 C-CH2CHs (C2) _

substituent.
~128 Ar-CH (C6) Aromatic methine carbon.
~122 Ar-CH (C4) Aromatic methine carbon.

Aromatic methine carbon,
~118 Ar-CH (C5) influenced by the ortho

hydroxyl group.

Methylene carbon of the ethyl
~25 Ar-CH2-CHs (C2-Ethyl)

group at C2.

Methylene carbon of the ethyl
~23 Ar-CHz2-CHs (C3-Ethyl)

group at C3.

Methyl carbon of the ethyl
~15 Ar-CH2-CHs (C2-Ethyl)

group at C2.

Methyl carbon of the ethyl
~14 Ar-CH2-CHs (C3-Ethyl)

group at C3.

Predicted for a solution in CDCls.

Table 3: Predicted Infrared (IR) Absorption Data

The IR spectrum of a phenol is characterized by a prominent broad O-H stretch and

absorptions related to the aromatic ring and alkyl substituents.[1][2]
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Predicted Wavenumber

(cm-?) Vibration Type Functional Group

3550 - 3200 (broad, strong) O-H Stretch Phenolic Hydroxyl (H-bonded)
3100 - 3000 (medium) C-H Stretch Aromatic

2975 - 2850 (medium-strong) C-H Stretch Aliphatic (Ethyl groups)

1600 & 1470 (strong) C=C Stretch Aromatic Ring

~1220 (strong) C-O Stretch Phenolic

850 - 750 (strong)

C-H Bend (out-of-plane)

Aromatic (trisubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted for electron ionization (El), which typically causes

fragmentation. The molecular weight of 2,3-Diethylphenol is 150.22 g/mol .

Predicted m/z lon Rationale
150 [M]*+ Molecular ion peak.
Loss of a methyl radical from
135 [M-CHs]*
one of the ethyl groups.
Loss of an ethyl radical via
121 [M-CzHs]* benzylic cleavage; expected to
be a major fragment.
Tropylium ion, a common
91 [C7HA]* )
fragment in alkylbenzenes.
77 [CeHs]* Phenyl cation.

Experimental Protocols

The following sections describe standard methodologies for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining *H and 3C NMR spectra of a liquid sample like 2,3-
Diethylphenol is as follows:

Sample Preparation: Accurately weigh 5-20 mg of the 2,3-Diethylphenol sample for *H NMR
(or 20-50 mg for 33C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCIs) in a clean vial.[3][4]

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube,
ensuring the liquid column height is between 4.0 and 5.0 cm.[3]

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical
shift referencing (& = 0.00 ppm), although modern spectrometers can also reference the
residual solvent peak.[5]

Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR
spectrometer.

Acquisition: The instrument's magnetic field is locked onto the deuterium signal of the solvent
and shimmed to optimize homogeneity.[3] For *H NMR, a quick scan is often sufficient. For
13C NMR, a greater number of scans (e.g., 64 or more) is required to achieve an adequate
signal-to-noise ratio.[6]

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the
spectrum, which is then phased and baseline corrected. Peak integration is performed for
the *H spectrum.

Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using the neat liquid film or Attenuated
Total Reflectance (ATR) methods.[7][8]

e Liquid Film Method:

o Place a single drop of neat 2,3-Diethylphenol onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[9]
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o Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform
film without air bubbles.[10]

o Mount the sandwiched plates in the spectrometer's sample holder.
e ATR Method:

o Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or
germanium).

o Ensure good contact between the sample and the crystal. This method requires minimal
sample preparation and is often preferred for its simplicity.[8]

o Data Acquisition:
o First, record a background spectrum of the empty instrument (or clean ATR crystal).

o Place the sample in the instrument and acquire the sample spectrum over a typical range
of 4000-400 cm~1.

o The instrument software automatically subtracts the background to produce the final
transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) is a standard method for the mass analysis of relatively small, volatile
organic molecules.[11][12]

o Sample Introduction: The sample is introduced into the ion source, typically after separation
by Gas Chromatography (GC-MS). For direct insertion, a small amount of the sample is
placed on a probe and vaporized by heating within the vacuum of the mass spectrometer.

« lonization: In the ion source, the gaseous molecules are bombarded by a beam of high-
energy electrons (typically 70 eV). This collision ejects an electron from the molecule,
creating a positively charged radical molecular ion ([M]*).[13]

o Fragmentation: The high energy of the El process causes the molecular ion to fragment into
smaller, characteristic charged ions and neutral radicals.
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e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum, which plots relative ion abundance versus m/z.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural
elucidation of a chemical compound like 2,3-Diethylphenol.
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General Workflow for Spectroscopic Analysis

1. Sample Handling
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2. Data Acquisition

v

— IR Spectroscopy —| Mass Spectrometry

NMR Spectroscopy

(lH’ ISC)
3. Data Processing & Analysis
Y A 4 Y
Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Integration) (Background Subtraction) (Identify M+, Fragments)

4. Structura| Elucidation

Combine & Interpret Data

Propose/Confirm Structure

Final Report & Data Archiving T

Click to download full resolution via product page

General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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